GABA-AT Inhibitory Potency: GABA-IN-2 (11g) vs. Vigabatrin and CPP-115
GABA-IN-2 (11g) demonstrates moderate inhibitory potency against GABA-AT with an IC50 of 19.8 ± 0.62 μM [1]. In contrast, the FDA-approved irreversible inactivator vigabatrin exhibits a Ki of 10 mM (10,000 μM) [2] and an IC50 of 183.8 μM [3]. The more advanced analog CPP-115 shows a Ki of 59 μM [4]. Thus, GABA-IN-2 (11g) is approximately 500-fold more potent than vigabatrin (by Ki) and 3-fold more potent than CPP-115 (by Ki) in biochemical assays, positioning it as a superior research tool for acute GABA-AT inhibition studies.
| Evidence Dimension | GABA-AT Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 19.8 ± 0.62 μM |
| Comparator Or Baseline | Vigabatrin: Ki = 10 mM (10,000 μM), IC50 = 183.8 μM; CPP-115: Ki = 59 μM |
| Quantified Difference | GABA-IN-2 is ~500x more potent than vigabatrin (Ki) and ~3x more potent than CPP-115 (Ki) |
| Conditions | Biochemical assay using recombinant GABA-AT or pig brain GABA-AT |
Why This Matters
Higher potency enables lower compound concentrations in cellular and in vivo experiments, reducing off-target interactions and formulation challenges.
- [1] Neurotropic Effects In Vivo of New Tryptamino-Triazines Compared to GABA Effectors. ACS Chemical Neuroscience, 2025. View Source
- [2] NCATS Inxight Drugs — VIGABATRIN. Ki = 10 mM. View Source
- [3] eNeuro Publishes Findings on OV329; Vigabatrin IC50 = 183.8 μM. View Source
- [4] CPP-115 Ligand Activity Chart; Ki = 59 μM (pKi 4.23). View Source
